Germination Inhibition: KAR1 Antagonism
3,4,5-Trimethyl-2(5H)-furanone (TMB) demonstrates potent germination inhibitory activity by antagonizing the effect of the germination promoter karrikinolide (KAR1). In a direct comparison, TMB at 1 mM reduced the germination-promoting effect of 0.01 μM KAR1 by a magnitude similar to 5,5-dimethylfuran-2(5H)-one. In contrast, (5RS)-5-ethylfuran-2(5H)-one was approximately 100 times less active in the same assay system [1]. This quantitative difference underscores TMB's unique potency among butenolides.
| Evidence Dimension | Germination inhibitory activity against 0.01 μM KAR1 in Grand Rapids lettuce seeds |
|---|---|
| Target Compound Data | Active; reduces KAR1-induced germination to levels similar to 5,5-dimethylfuran-2(5H)-one at 1 mM |
| Comparator Or Baseline | (5RS)-5-ethylfuran-2(5H)-one: ~100-fold less active; 5,5-dimethylfuran-2(5H)-one: similar activity |
| Quantified Difference | Approximately 100-fold difference in potency between TMB and 5-ethyl analog |
| Conditions | Light-sensitive Grand Rapids lettuce seeds (Lactuca sativa cv. Grand Rapids); 0.01 μM KAR1 co-application |
Why This Matters
For agrochemical screening or ecological research, TMB's specific antagonistic potency is not replicated by all furanones, making it the preferred choice for studying seed dormancy and germination signaling.
- [1] Pošta M, Light ME, Papenfus HB, Van Staden J, Kohout L. More butenolides from plant-derived smoke with germination inhibitory activity against karrikinolide. S Afr J Bot. 2018;115:299. doi:10.1016/j.sajb.2018.02.144 View Source
